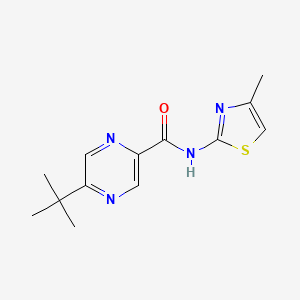
5-tert-Butyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a tert-butyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving thioamides and α-haloketones.
Substitution Reactions: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The thiazole and pyrazine rings play a crucial role in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide: Lacks the tert-butyl group, which may affect its solubility and reactivity.
5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide: Similar structure but without the methyl group on the thiazole ring.
Uniqueness
5-tert-Butyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical properties, such as solubility, stability, and reactivity
Properties
CAS No. |
879547-29-2 |
|---|---|
Molecular Formula |
C13H16N4OS |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
5-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H16N4OS/c1-8-7-19-12(16-8)17-11(18)9-5-15-10(6-14-9)13(2,3)4/h5-7H,1-4H3,(H,16,17,18) |
InChI Key |
IOIHKAYBFRWHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN=C(C=N2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


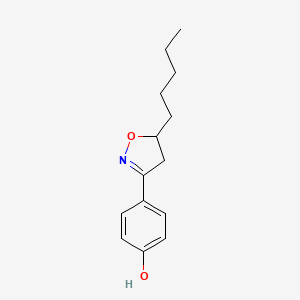

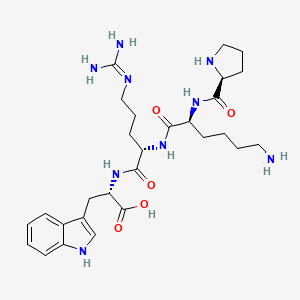
![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)

![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)
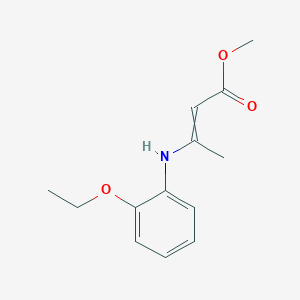
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)
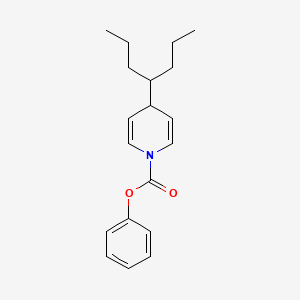
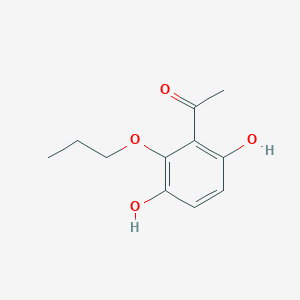

![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
